molecular formula C9H2ClF6NO B14215958 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene CAS No. 823791-63-5

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene

Cat. No.: B14215958
CAS No.: 823791-63-5
M. Wt: 289.56 g/mol
InChI Key: JBGIAJUEBREQGI-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H2ClF6NO. It is known for its unique structure, which includes both chloro and isocyanato groups attached to a benzene ring substituted with two trifluoromethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3,5-bis(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

[ \text{C}_9\text{H}_5\text{ClF}_6\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_2\text{ClF}_6\text{NO} + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.

    Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions to form ureas.

    Water: Used in hydrolysis reactions.

    Alcohols: Used in addition reactions to form carbamates.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

    Carbamates: Formed from addition reactions with alcohols.

Scientific Research Applications

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-1-isocyanato-4,6-bis(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both chloro and isocyanato groups, which confer distinct reactivity patterns. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it valuable in various chemical transformations.

Properties

IUPAC Name

2-chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF6NO/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGIAJUEBREQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838264
Record name 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823791-63-5
Record name 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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